6-Ethyl-1,2-benzoxazol-3-ol
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Overview
Description
6-Ethyl-1,2-benzoxazol-3-ol is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with an ethyl group at the 6th position and a hydroxyl group at the 3rd position.
Preparation Methods
The synthesis of 6-Ethyl-1,2-benzoxazol-3-ol typically involves the reaction of 2-aminophenol with ethyl-substituted aldehydes or ketones. One common method is the condensation of 2-aminophenol with ethyl benzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazole ring . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
6-Ethyl-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Ethyl-1,2-benzoxazol-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-1,2-benzoxazol-3-ol involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by modulating signaling pathways and inhibiting key proteins involved in cell proliferation .
Comparison with Similar Compounds
6-Ethyl-1,2-benzoxazol-3-ol can be compared with other benzoxazole derivatives such as:
6-Methyl-1,2-benzoxazol-3-ol: Similar structure but with a methyl group instead of an ethyl group.
6-Phenyl-1,2-benzoxazol-3-ol: Contains a phenyl group at the 6th position, leading to different biological activities.
2-Methyl-1,3-benzoxazol-6-ol: Differently substituted benzoxazole with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
6-ethyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C9H9NO2/c1-2-6-3-4-7-8(5-6)12-10-9(7)11/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
HZDIJCKOKBDKQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)NO2 |
Origin of Product |
United States |
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